molecular formula C12H22O11 B1262498 alpha-D-glucosyl-(1->4)-aldehydo-D-mannose

alpha-D-glucosyl-(1->4)-aldehydo-D-mannose

Cat. No. B1262498
M. Wt: 342.3 g/mol
InChI Key: DKXNBNKWCZZMJT-BBFNFCGLSA-N
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Description

Alpha-D-glucosyl-(1->4)-aldehydo-D-mannose is a D-glucopyranosyl-(1->4)-aldehydo-D-mannose.

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • In the synthesis of a glucomannan, enzyme activities utilizing GDP-α-D-mannose and GDP-α-D-glucose as substrates were studied. The presence of both substrates led to the formation of a β-(1→4)-linked glucomannan, demonstrating a cooperative enzymatic process (Heller & Villemez, 1972).

Oligosaccharide Formation in Microorganisms

  • Research on Escherichia coli O9 antigen synthesis showed that α-glucosyldiphosphomoraprenol, a monosaccharide derivative, acted as a mannose acceptor in the biosynthesis of this antigen, highlighting the significance of such glycosidic linkages in microbial polysaccharide structures (Jann et al., 1985).

Inhibitor Studies in Glycosidase Action

  • The α-glucosidase inhibitor bromoconduritol was found to inhibit the trimming of glucose residues from precursor oligosaccharides in cells and microsomal preparations, indicating a role of such sugar derivatives in oligosaccharide processing (Datema et al., 1982).

Glycoprotein Biosynthesis and Processing

  • Studies on endomannosidase inhibitors revealed insights into the processing of N-linked carbohydrate units in glycoprotein biosynthesis. The modification of the disaccharide product Glc α 1→3Man led to effective inhibition, underlining the importance of such glycosyl linkages in cellular processing pathways (Hiraizumi et al., 1993).

Affinity Adsorbents and Glycoprotein Interactions

  • A study on the synthesis of affinity adsorbents for glycoproteins identified a ligand selective for the mannose moiety, based on a triazine scaffold bis-substituted with 5-aminoindan. This research emphasizes the significance of specific sugar moieties, including mannose, in glycoprotein interactions (Palanisamy et al., 2000).

Structural Diversity in Natural Polysaccharides

  • An unusual glucomannan from Tornabenia intricata was studied, showcasing the structural diversity and complexity in natural polysaccharides. This glucomannan consisted of a (1→6)-linked α-D-Manp main-chain with various side chains, including α-D-Glcp units (Teixeira et al., 1992).

properties

Product Name

alpha-D-glucosyl-(1->4)-aldehydo-D-mannose

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1

InChI Key

DKXNBNKWCZZMJT-BBFNFCGLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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